molecular formula C16H15NO7 B3028168 5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid CAS No. 1643979-88-7

5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid

Cat. No. B3028168
CAS RN: 1643979-88-7
M. Wt: 333.29
InChI Key: HIVYTFMZOHFGAN-UHFFFAOYSA-N
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Description

The compound of interest, 5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid, is a chemically synthesized molecule that may have various applications in biochemical research. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties and reactions can give insights into the behavior and potential uses of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of methoxy and nitro groups, which are present in the compound of interest. For instance, the synthesis of 2-methoxy-5-nitrobenzyl bromide, as discussed in one of the papers, involves the introduction of a methoxy group which provides environmental sensitivity without being affected by the pH of the solution . Similarly, the synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans through the Perkin cyclization of related phenoxyalkanoic acids indicates that methoxy and nitro substituents can be incorporated into complex ring systems, which may be relevant for the synthesis of the compound .

Molecular Structure Analysis

Spectroscopic methods are commonly used to characterize the molecular structure of such compounds. For example, a novel curcumin ester with methoxy and nitro substituents was characterized using FT-IR, NMR, mass, and UV-visible spectroscopy . These techniques could similarly be applied to determine the structure of 5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid.

Chemical Reactions Analysis

The reactivity of methoxy and nitro groups in the presence of other functional groups is a key aspect of chemical reactions analysis. The oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, for example, demonstrates that methoxy groups can be stable under certain oxidative conditions . This stability is crucial when considering the chemical reactions that 5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with methoxy and nitro groups can be quite distinct. For instance, the inhibitory effects of 5-hydroxy-3-mercapto-4-methoxybenzoic acid on catechol O-methyltransferase (COMT) suggest that the presence of these groups can significantly influence biological activity . This information could be extrapolated to predict the potential biological interactions of 5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Isomeric Derivatives : Research on the synthesis of isomeric methoxy derivatives, including conditions for the Ullmann reaction and subsequent cyclization to create nitroacridones and chloroacridines, can be linked to similar processes involving 5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid (Sukhomlinov & Maksimets, 1965).

  • Perkin Cyclization : A study on the Perkin cyclization of certain methoxyphenoxyalkanoic acids, which may share structural similarities with the compound , provides insights into the synthesis of various derivatives including benzo[b]furans (Kowalewska & Kwiecień, 2008).

Molecular and Crystal Structures

  • Structural Studies of Methoxybenzyl Derivatives : Investigations into the crystal and molecular structures of methoxybenzyl derivatives, which could be structurally related to 5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid, show how substituents affect solid-state molecular arrangements (Khan, Ibrar, & Simpson, 2014).

Chemical Reactions and Properties

  • Reactivity of Methoxy Substituted Compounds : Studies on the reactivity of methoxy substituted compounds, including their reduction and alkylation, provide insights into the potential reactivity of 5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid (Kukase, Tanaka, Toriib, & Kusumoto, 1990).

  • Photocatalytic Oxidation Studies : The photocatalytic oxidation of compounds like 4-methoxybenzyl alcohol might share similarities with the chemical behavior of 5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid, suggesting potential applications in catalysis (Yurdakal, Tek, Değirmenci, & Palmisano, 2017).

Other Potential Applications

  • Antimicrobial Activity : The synthesis and testing of compounds structurally similar to 5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid for antibacterial activity suggest potential applications in this area (Havaldar, Bhise, & Burudkar, 2004).

properties

IUPAC Name

5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO7/c1-22-11-5-3-10(4-6-11)9-24-15-8-13(17(20)21)12(16(18)19)7-14(15)23-2/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVYTFMZOHFGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C(=C2)[N+](=O)[O-])C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501182117
Record name Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-4-((4-methoxybenzyl)oxy)-2-nitrobenzoic acid

CAS RN

1643979-88-7
Record name Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643979-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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